Tris(ethylenediamine)iron(III) sulfate
Overview
Description
Tris(ethylenediamine)iron(III) sulfate is a coordination compound with the chemical formula C12H48Fe2N12O12S3. It consists of an iron(III) ion coordinated to three ethylenediamine ligands and sulfate anions. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(ethylenediamine)iron(III) sulfate can be synthesized by reacting iron(III) sulfate with ethylenediamine in an aqueous solution. The reaction typically involves the following steps:
- Dissolve iron(III) sulfate in water to form an aqueous solution.
- Add ethylenediamine to the solution while stirring continuously.
- Heat the mixture to facilitate the reaction and ensure complete coordination of the ethylenediamine ligands to the iron(III) ion.
- Allow the solution to cool, and then filter to obtain the crystalline product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tris(ethylenediamine)iron(III) sulfate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iron(III) ion can participate in redox reactions, where it can be reduced to iron(II) or oxidized to higher oxidation states.
Substitution Reactions: The ethylenediamine ligands can be replaced by other ligands in substitution reactions, depending on the reaction conditions and the nature of the incoming ligand.
Common Reagents and Conditions
Oxidation-Reduction Reactions: Common reagents include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.
Substitution Reactions: Ligands such as ammonia, phosphines, and other amines can be used in substitution reactions.
Major Products Formed
Reduction: Reduction of this compound can yield tris(ethylenediamine)iron(II) sulfate.
Substitution: Substitution reactions can produce a variety of coordination compounds depending on the incoming ligand.
Scientific Research Applications
Tris(ethylenediamine)iron(III) sulfate has numerous applications in scientific research, including:
Chemistry: It is used as a precursor for synthesizing other coordination compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tris(ethylenediamine)iron(III) sulfate involves its ability to coordinate with other molecules and ions. The iron(III) ion acts as a central metal ion, forming stable complexes with ligands. This coordination ability allows it to participate in various chemical reactions and interact with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Tris(ethylenediamine)cobalt(III) chloride: Similar in structure but contains cobalt instead of iron.
Tris(ethylenediamine)chromium(III) sulfate: Contains chromium as the central metal ion.
Iron(II) ethylenediammonium sulfate: Contains iron(II) instead of iron(III).
Uniqueness
Tris(ethylenediamine)iron(III) sulfate is unique due to its specific coordination environment and the properties imparted by the iron(III) ion. Its stability and reactivity make it valuable for various applications, distinguishing it from similar compounds with different central metal ions.
Properties
IUPAC Name |
ethane-1,2-diamine;iron(3+);trisulfate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C2H8N2.2Fe.3H2O4S/c6*3-1-2-4;;;3*1-5(2,3)4/h6*1-4H2;;;3*(H2,1,2,3,4)/q;;;;;;2*+3;;;/p-6 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCQKPYJBNCKLI-UHFFFAOYSA-H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.C(CN)N.C(CN)N.C(CN)N.C(CN)N.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H48Fe2N12O12S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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